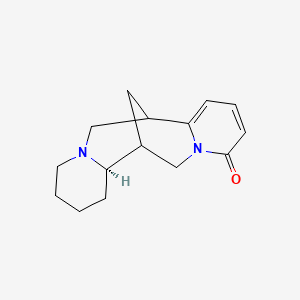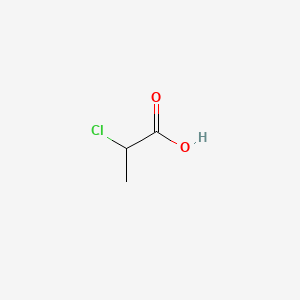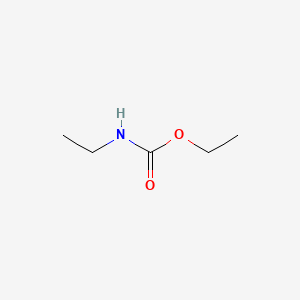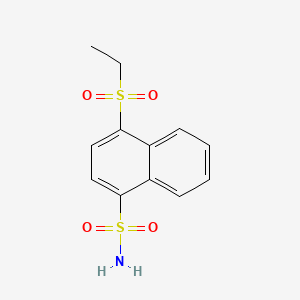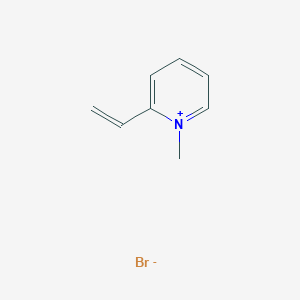
2-Ethenyl-1-methylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-1-methylpyridinium bromide is a pyridinium salt with the molecular formula C₈H₁₀BrN. It is a quaternary ammonium compound where the nitrogen atom in the pyridine ring is substituted with a vinyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-methylpyridinium bromide typically involves the quaternization of 2-vinylpyridine with methyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
2-vinylpyridine+methyl bromide→2-Ethenyl-1-methylpyridinium bromide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated systems ensures consistent product quality and high yield.
化学反应分析
Types of Reactions
2-Ethenyl-1-methylpyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Polymerization: The vinyl group can undergo polymerization to form polyvinylpyridinium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted pyridinium salts.
Oxidation: Aldehydes or carboxylic acids.
Polymerization: Polyvinylpyridinium salts.
科学研究应用
2-Ethenyl-1-methylpyridinium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of conductive polymers and ionic liquids.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a potential drug candidate for various therapeutic applications.
作用机制
The mechanism of action of 2-Ethenyl-1-methylpyridinium bromide involves its interaction with biological molecules through ionic and covalent bonding. The compound can disrupt cellular processes by interacting with nucleic acids, proteins, and cell membranes. The vinyl group allows for further chemical modifications, enhancing its reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
- 1-Ethyl-2-methylpyridinium bromide
- 2-Methyl-1-vinylpyridinium bromide
- 1-Methyl-4-vinylpyridinium bromide
Uniqueness
2-Ethenyl-1-methylpyridinium bromide is unique due to the presence of both a vinyl group and a methyl group on the pyridinium ring. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
属性
IUPAC Name |
2-ethenyl-1-methylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.BrH/c1-3-8-6-4-5-7-9(8)2;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMALQIRXBTCAW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29471-77-0 |
Source


|
| Record name | Pyridinium, 2-ethenyl-1-methyl-, bromide (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29471-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50276718 |
Source


|
| Record name | 2-ethenyl-1-methylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34895-02-8 |
Source


|
| Record name | 2-ethenyl-1-methylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
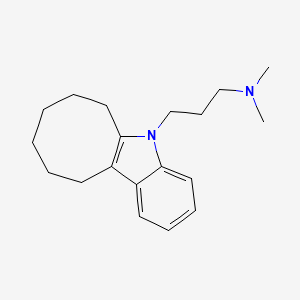
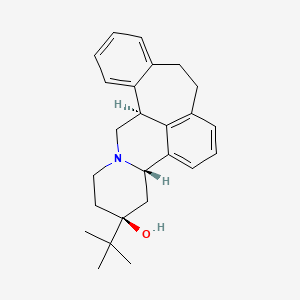
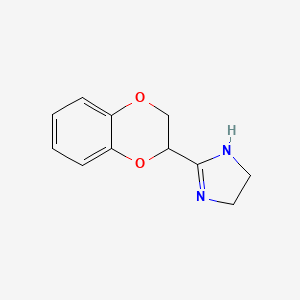
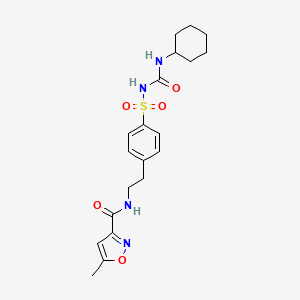
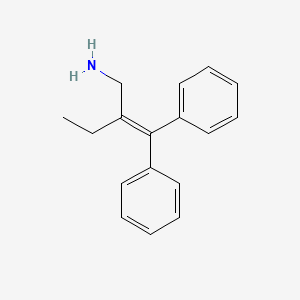


![7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B1206949.png)
